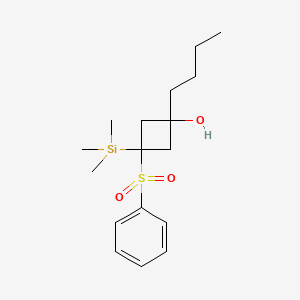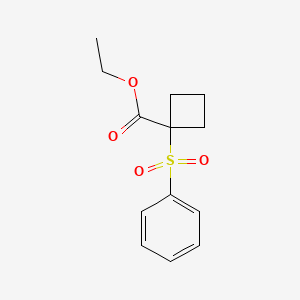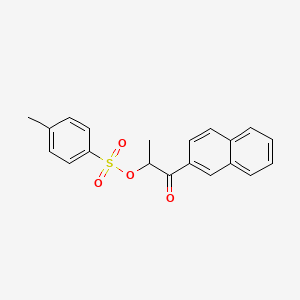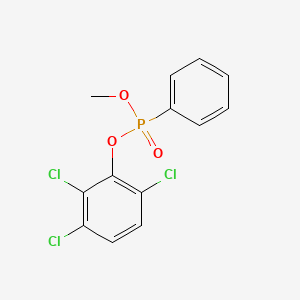
2,2'-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) is a complex organic compound characterized by its unique structure, which includes sulfur and silicon atoms. This compound is part of a class of organosilicon compounds known for their diverse applications in various fields, including materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) typically involves the reaction of appropriate organosilicon precursors with sulfur-containing reagents. One common method includes the use of butyl, ethyl, and methyl-substituted silanes in the presence of a sulfur source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts to enhance reaction efficiency and yield is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original sulfide form.
Substitution: The silicon atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and organometallic compounds are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between silicon and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) exerts its effects involves interactions at the molecular level. The sulfur and silicon atoms in the compound can form bonds with various substrates, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways, including those involved in catalysis and material formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Sulfanediylbis(2-butyl-6-methyl-1,2,6-thiadisilinane): Similar structure but lacks the ethyl group.
2,2’-Sulfanediylbis(2-ethyl-6-methyl-1,2,6-thiadisilinane): Similar structure but lacks the butyl group.
2,2’-Sulfanediylbis(2-butyl-6-ethyl-1,2,6-thiadisilinane): Similar structure but lacks the methyl group.
Uniqueness
The presence of butyl, ethyl, and methyl groups in 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) provides it with unique steric and electronic properties, making it distinct from its analogs
Eigenschaften
CAS-Nummer |
89588-59-0 |
|---|---|
Molekularformel |
C20H46S3Si4 |
Molekulargewicht |
495.1 g/mol |
IUPAC-Name |
2-butyl-2-[(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinan-2-yl)sulfanyl]-6-ethyl-6-methyl-1,2,6-thiadisilinane |
InChI |
InChI=1S/C20H46S3Si4/c1-7-11-17-26(19-13-15-24(5,9-3)21-26)23-27(18-12-8-2)20-14-16-25(6,10-4)22-27/h7-20H2,1-6H3 |
InChI-Schlüssel |
AONGTQDCTCQOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si]1(CCC[Si](S1)(C)CC)S[Si]2(CCC[Si](S2)(C)CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)

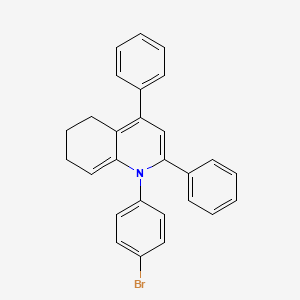
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
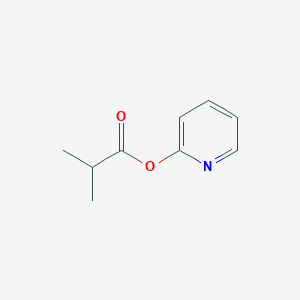
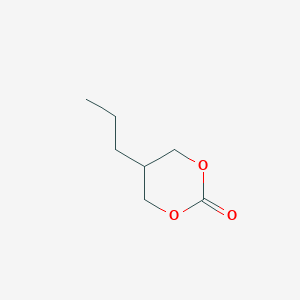
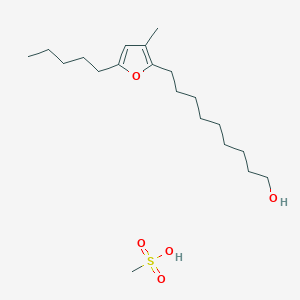
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
